Pigment Yellow 176

CAS No.: 90268-24-9

Cat. No.: VC8474998

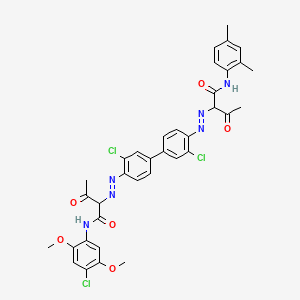

Molecular Formula: C36H33Cl3N6O6

Molecular Weight: 752.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90268-24-9 |

|---|---|

| Molecular Formula | C36H33Cl3N6O6 |

| Molecular Weight | 752.0 g/mol |

| IUPAC Name | 2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide |

| Standard InChI | InChI=1S/C36H33Cl3N6O6/c1-18-7-10-27(19(2)13-18)40-35(48)33(20(3)46)44-42-28-11-8-22(14-24(28)37)23-9-12-29(25(38)15-23)43-45-34(21(4)47)36(49)41-30-17-31(50-5)26(39)16-32(30)51-6/h7-17,33-34H,1-6H3,(H,40,48)(H,41,49) |

| Standard InChI Key | CTCGHGAGCLXAHB-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl)C |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Pigment Yellow 176 is systematically identified as C.I. Pigment Yellow 176 (C.I. 21103) and bears the CAS Registry Number 90268-24-9 . Its molecular structure features a double azo configuration, formed through the diazotization of 3,3'-dichlorobenzidine (DCB) and subsequent coupling with two distinct acetoacetanilide derivatives: -(2,4-dimethylphenyl)-3-oxobutanamide (AAMX) and -(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (AADMCA) . This dual coupling strategy results in a mixed crystal lattice that enhances pigment performance while minimizing impurities .

Crystallographic and Morphological Features

X-ray diffraction (XRD) analyses reveal that Pigment Yellow 176 adopts a crystal morphology nearly identical to that of C.I. Pigment Yellow 83 (PY83), a closely related diarylide pigment . The Bragg angles and diffraction intensities observed in PY176 align closely with PY83, indicating a solid-solution formation between the two pigments when synthesized with up to 75% AADMCA . This structural similarity enables PY176 to mimic PY83’s durability and shade while offering compositional flexibility.

Synthesis and Manufacturing Processes

Diazotization and Coupling Reactions

The synthesis of Pigment Yellow 176 begins with the diazotization of 3,3'-dichlorobenzidine in an acidic aqueous medium. A slurry of sodium nitrite () is introduced to generate the tetrazo intermediate, which is stabilized at temperatures between -4°C and 0°C . Excess nitrous acid is neutralized using sulfamic acid to prevent side reactions .

The coupling stage involves reacting the tetrazo salt with a mixture of AAMX and AADMCA in a controlled pH environment (maintained at 4.5 using sodium hydroxide) . This step produces a heterogeneous mixture of three diarylide species:

-

Di-AAMX (C.I. Pigment Yellow 13)

-

Di-AADMCA (C.I. Pigment Yellow 83)

Post-Synthesis Treatment

Following coupling, the pigment slurry is treated with surfactants such as polypropoxy ditallow amine to improve particle dispersion . The mixture is heated to 85°C, filtered, washed, and spray-dried to yield a free-flowing powder . This process ensures a median particle size of 100–300 nm, optimizing optical properties and application performance .

Physicochemical Properties

Stability and Resistance Profiles

Pigment Yellow 176 exhibits outstanding resistance to chemical and environmental degradation, as summarized in Table 1 .

Table 1: Key Stability Properties of Pigment Yellow 176

| Property | Performance Rating |

|---|---|

| Light Fastness | 5–6 |

| Heat Resistance (°C) | 200 |

| Sodium Carbonate (5%) | Excellent |

| Hydrochloric Acid (5%) | Excellent |

| Oleic Acid | 3–4 |

| PVC Migration | Excellent |

The pigment’s light fastness, rated 5–6 on the Blue Wool Scale, makes it suitable for outdoor applications, while its thermal stability allows integration into high-temperature polymer processing .

Optical and Colorimetric Characteristics

Pigment Yellow 176 displays a brilliant yellow hue with a slight reddish undertone compared to PY83 ( to ) . This chromatic shift arises from the electron-withdrawing chloro and methoxy substituents on the AADMCA component, which alter the conjugation length of the azo system .

Industrial Applications

Coatings and Paints

In solvent-borne and water-borne coatings, PY176 provides excellent opacity and UV resistance. Its compatibility with acrylics, polyurethanes, and epoxy resins makes it a preferred choice for automotive finishes and architectural paints .

Printing Inks

The pigment’s small particle size and narrow distribution enable high-resolution printing in flexographic and gravure inks. It meets ISO 2846-5 standards for process colors, offering superior tinctorial strength (0.05% dye concentration) .

Plastics and Polymers

PY176 is widely used in polyvinyl chloride (PVC), polystyrene (PS), and polycarbonate (PC) coloration. Its migration resistance (<1% weight loss at 280°C) ensures stability during injection molding and extrusion .

Comparative Analysis with Related Pigments

Pigment Yellow 176 vs. Pigment Yellow 83

While both pigments derive from DCB and acetoacetanilides, PY176’s mixed coupling composition reduces primary aromatic amine content by 85% compared to PY83 (224 ppm vs. 1,479 ppm) . This impurity reduction aligns with REACH and ETAD guidelines, enhancing workplace safety .

Pigment Yellow 176 vs. Pigment Yellow 13

PY13 (di-AAMX) exhibits a greener shade but lower thermal stability (180°C vs. 200°C). PY176’s broader compatibility with polar polymers like PET and PC stems from its balanced hydrophobicity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume